molecular formula C12H12F3NO3 B6638790 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid

3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid

Cat. No. B6638790
M. Wt: 275.22 g/mol
InChI Key: HKDLJIUZDYPXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid, also known as TFPAA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TFPAA is a synthetic organic compound that has been widely used in various research applications, including biochemical and physiological studies.

Mechanism of Action

3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid is known to interact with specific amino acid residues in proteins, leading to changes in protein conformation and function. 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has been shown to inhibit the activity of several enzymes, including protein kinases and phosphatases. 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has also been shown to activate specific cellular signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has been shown to have several biochemical and physiological effects. 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has been shown to inhibit the activity of several enzymes involved in cell signaling, leading to changes in cellular behavior. 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has also been shown to activate specific cellular signaling pathways, leading to changes in gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has several advantages and limitations for use in lab experiments. One advantage of 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid is its ability to selectively interact with specific amino acid residues in proteins, making it a useful tool for studying protein function. However, 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid can be toxic to cells at high concentrations, limiting its use in certain experiments.

Future Directions

There are several future directions for research involving 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid. One area of research could be the development of new synthetic methods for 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid that are more efficient and cost-effective. Another area of research could be the identification of new proteins and enzymes that interact with 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid, leading to a better understanding of its mechanism of action. Additionally, the development of new 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid derivatives with improved properties could lead to new therapeutic applications.
In conclusion, 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid is a synthetic organic compound that has been widely used in scientific research. 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has several unique properties that make it a useful tool for studying protein function and cellular signaling pathways. However, 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid also has limitations that must be considered when designing experiments. Future research involving 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid could lead to new insights into protein function and the development of new therapeutic applications.

Synthesis Methods

The synthesis of 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid involves several steps, including the reaction of 2-(trifluoromethyl) benzaldehyde with ethylamine to form 2-(2-(trifluoromethyl)phenyl)ethylamine. This intermediate product is then reacted with ethyl acetoacetate to form 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid. The synthesis of 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid is a complex process that requires skilled personnel and specialized equipment.

Scientific Research Applications

3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has been widely used in scientific research, particularly in the field of biochemistry and physiology. 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid is known to interact with various cellular signaling pathways and has been used to study the mechanism of action of several proteins and enzymes. 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has also been used as a tool to investigate the role of specific amino acid residues in protein function.

properties

IUPAC Name

3-oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c13-12(14,15)9-4-2-1-3-8(9)5-6-16-10(17)7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDLJIUZDYPXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNC(=O)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid

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